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Compound of Interest

Compound Name: (1R)-IDH889

CAS No.: 1429179-08-7

Cat. No.: B10861056

Get Quote

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative

decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including

glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires gain-of-function

mutations, most commonly at the R132 residue (e.g., R132H, R132C).[1][3] These mutations

confer a new enzymatic (neomorphic) activity: the NADPH-dependent reduction of α-KG to the

oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5] The accumulation of D-2-HG disrupts

epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[6][7]

Small molecule inhibitors that selectively target these mutant IDH1 enzymes have been

developed as promising cancer therapeutics.[6][7] IDH889 is an orally available, brain-

penetrant, and selective allosteric inhibitor of IDH1 mutants.[8][9][10] Its isomer, (1R)-IDH889,

serves as a crucial experimental control for in vitro studies.[8][11] Evaluating the potency and

selectivity of such inhibitors requires a robust in vitro enzymatic assay.

Principle of the Mutant IDH1 Enzymatic Assay
The standard in vitro assay for mutant IDH1 inhibitors measures the enzyme's neomorphic

activity, which consumes α-KG and NADPH to produce D-2-HG and NADP+.[12][13] The rate
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of the reaction can be determined by monitoring the decrease in NADPH concentration over

time.

A common and highly sensitive method for this is a coupled-enzyme assay. In this system, the

rate of NADPH consumption by mutant IDH1 is measured indirectly. The remaining NADPH is

used by a second enzyme, diaphorase, to reduce a substrate like resazurin into a highly

fluorescent product, resorufin.[6][14] Therefore, the presence of an effective mutant IDH1

inhibitor will slow down NADPH consumption, leading to a stronger fluorescent signal. The

intensity of the fluorescence is thus proportional to the level of inhibition.

Data Presentation: Inhibitor Potency
The potency of various small molecule inhibitors against different IDH1 variants is typically

quantified by their half-maximal inhibitory concentration (IC50).

Compound Target Enzyme
Substrate
Concentrations

IC50 (nM)

IDH889 IDH1 R132H Not Specified 20[8][9]

IDH1 R132C Not Specified 72[8][9]

IDH1 wild-type Not Specified 1380[8][9]

AG-120 (Ivosidenib) IDH1 R132H Not Specified 3.8[12]

AGI-5198 IDH1 R132H Not Specified 3.4[12]

IDH-C227 IDH1 R132H Not Specified 7.5[12]

(+)-ML309 IDH1 R132H
1 mM α-KG, 4 µM

NADPH
68[13][15]

IDH1 R132C
200 µM α-KG, 4 µM

NADPH
Similar to R132H[13]

IDH1 wild-type Not Applicable > 36,000[15]

(-)-ML309 (Distomer) IDH1 R132H
1 mM α-KG, 4 µM

NADPH
29,000[13][15]
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Signaling and Reaction Pathways
The following diagrams illustrate the biochemical reactions catalyzed by wild-type and mutant

IDH1 enzymes.

Wild-Type IDH1 Reaction Mutant IDH1 Neomorphic Reaction

Wild-Type IDH1

α-Ketoglutarate NADPH

Isocitrate NADP+

Mutant IDH1
(e.g., R132H)

D-2-Hydroxyglutarate NADP+

α-Ketoglutarate NADPH

Click to download full resolution via product page

Biochemical reactions of wild-type and mutant IDH1.

Experimental Protocols
This section details a representative protocol for a fluorogenic, diaphorase-coupled in vitro

assay to determine the IC50 of an inhibitor like (1R)-IDH889 against the mutant IDH1 R132H

enzyme.

Materials and Reagents
Enzyme: Purified recombinant human IDH1 R132H.

Substrates: α-Ketoglutarate (α-KG), NADPH.

Inhibitor: (1R)-IDH889 or other test compounds, dissolved in DMSO.

Detection Reagents: Diaphorase, Resazurin.
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Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.[16]

Plates: Black, solid bottom 96-well or 384-well microplates suitable for fluorescence

measurements.[6]

Instrumentation: Fluorescence microplate reader (e.g., Excitation 544 nm, Emission 590

nm).[15]

Assay Procedure
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., (1R)-IDH889) in

DMSO. A typical starting concentration might be 100 µM, followed by 10-point, 3-fold

dilutions. Controls should include a DMSO-only (no inhibitor) and a no-enzyme control.

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, mutant

IDH1 enzyme, NADPH, diaphorase, and resazurin. The final concentrations in the well

should be optimized, but representative values are:

Mutant IDH1 R132H: 2-4 nM[13]

NADPH: 4-15 µM[12][13]

Diaphorase and Resazurin: As per manufacturer's recommendation (e.g., from a kit).[4]

Assay Execution: a. Add a small volume (e.g., 20-50 nL) of the diluted inhibitor or DMSO

control to the wells of the microplate.[6] b. Dispense the reaction mixture (enzyme, NADPH,

and detection reagents) into each well. c. Pre-incubate the plate at room temperature or

37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[16] d. Initiate the

enzymatic reaction by adding α-KG. A final concentration of ~1 mM is common for the

R132H mutant.[13] e. Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C,

protected from light. f. Measure the fluorescence signal using a plate reader (Ex/Em

~544/590 nm).

Data Analysis: a. Subtract the background fluorescence from the no-enzyme control wells. b.

Normalize the data by setting the fluorescence of the DMSO-only control (no inhibition) as

100% activity and the no-enzyme control as 0% activity. c. Plot the percentage of inhibition

against the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve
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using a non-linear regression model (e.g., four-parameter logistic equation) to determine the

IC50 value.

Experimental Workflow Diagram
The following diagram outlines the key steps in the coupled enzymatic assay workflow.
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Start: Prepare Reagents

1. Add Inhibitor Dilutions
& DMSO Controls to Plate

2. Add Master Mix
(mIDH1, NADPH, Diaphorase, Resazurin)

3. Pre-incubate
(15-30 min)

4. Initiate Reaction
(Add α-KG)

5. Incubate Reaction
(e.g., 60 min at 37°C)

6. Measure Fluorescence
(Ex: 544nm, Em: 590nm)

7. Data Analysis
(Normalize & Fit Curve)

End: Determine IC50

Click to download full resolution via product page

Workflow for the mIDH1 coupled enzymatic assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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